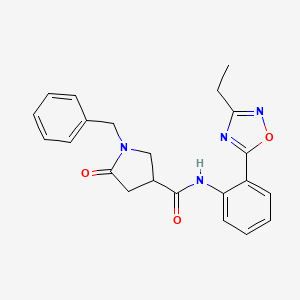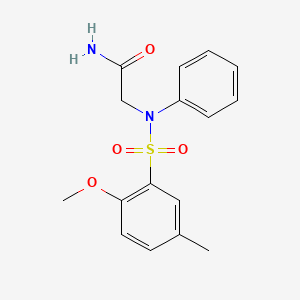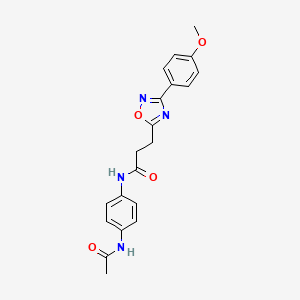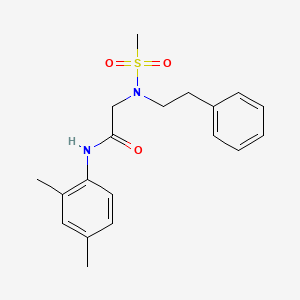
N-(2,4-dimethylphenyl)-2-(N-phenethylmethylsulfonamido)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethylphenyl)-2-(N-phenethylmethylsulfonamido)acetamide, commonly known as DPA, is a chemical compound that has gained significant attention in the field of scientific research. It is a sulfonamide-based compound that is widely used in various research studies due to its unique properties.
Wirkmechanismus
DPA inhibits the activity of CA IX by binding to its active site and preventing the conversion of CO2 to bicarbonate. This leads to the accumulation of CO2 and a decrease in pH, which in turn inhibits tumor growth and metastasis. DPA also inhibits the activity of other carbonic anhydrase isoforms, but its selectivity towards CA IX makes it a promising target for cancer therapy.
Biochemical and Physiological Effects
DPA has been shown to have various biochemical and physiological effects. It reduces the acidity of the tumor microenvironment, which inhibits tumor growth and metastasis. It also increases the uptake of chemotherapeutic drugs by cancer cells, which enhances their efficacy. DPA has also been shown to reduce the invasiveness of cancer cells and promote apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
DPA has several advantages for lab experiments, including its potent inhibitory activity towards CA IX, its selectivity towards cancer cells, and its ability to enhance the efficacy of chemotherapeutic drugs. However, its limitations include its low solubility in water, which makes it difficult to administer in vivo, and its potential toxicity towards normal cells.
Zukünftige Richtungen
There are several future directions for research on DPA. One direction is to develop more potent and selective inhibitors of CA IX, which can be used in combination with DPA to enhance its efficacy. Another direction is to investigate the potential of DPA as a diagnostic tool for cancer imaging, as CA IX is overexpressed in various types of cancer cells. Additionally, the potential of DPA for the treatment of other diseases such as glaucoma and epilepsy can also be explored.
Conclusion
In conclusion, DPA is a promising compound that has gained significant attention in the field of scientific research. Its potent inhibitory activity towards CA IX and its unique properties make it a promising target for cancer therapy. Further research on DPA can lead to the development of more effective cancer treatments and diagnostic tools.
Synthesemethoden
The synthesis of DPA involves the reaction of 2,4-dimethylphenyl isocyanate with N-phenethyl-N-methylsulfonamide in the presence of a base. The reaction yields DPA as a white crystalline solid. The purity of the synthesized DPA can be determined by various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
DPA has been extensively used in various research studies due to its unique properties. It is a potent inhibitor of carbonic anhydrase IX (CA IX), which is overexpressed in various types of cancer cells. CA IX plays a crucial role in tumor growth and survival by regulating the pH of the tumor microenvironment. Inhibition of CA IX by DPA has been shown to reduce tumor growth and metastasis in various preclinical models.
Eigenschaften
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[methylsulfonyl(2-phenylethyl)amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-15-9-10-18(16(2)13-15)20-19(22)14-21(25(3,23)24)12-11-17-7-5-4-6-8-17/h4-10,13H,11-12,14H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYWKFUQSQKGBMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN(CCC2=CC=CC=C2)S(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-2-[methylsulfonyl(2-phenylethyl)amino]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-(N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)sulfamoyl)phenyl)acetamide](/img/structure/B7694303.png)
![N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7694317.png)
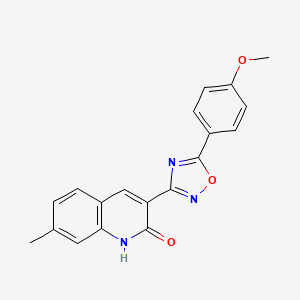
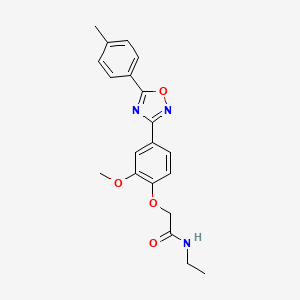
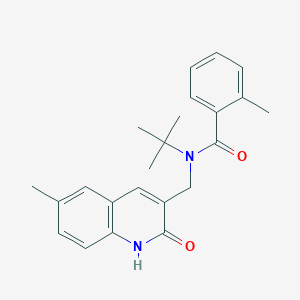
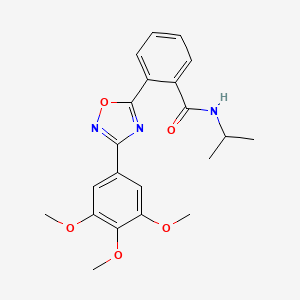


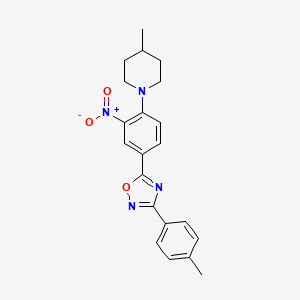
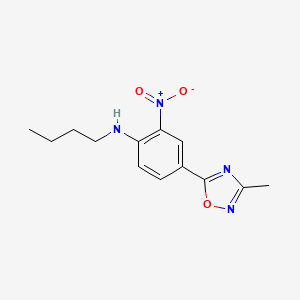
![N'-cyclohexylidene-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7694383.png)
